2,3-Dimethyl-4-hydroxymethylphenylboronic acid
Overview
Description
2,3-Dimethyl-4-hydroxymethylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. This compound is part of the phenylboronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both hydroxymethyl and dimethyl groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid typically involves the reaction of 2,3-dimethylphenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like bromine (Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: 2,3-Dimethyl-4-carboxyphenylboronic acid.
Reduction: 2,3-Dimethyl-4-hydroxymethylphenylborane.
Substitution: Various substituted phenylboronic acids depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-4-hydroxymethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: Compared to other phenylboronic acids, 2,3-Dimethyl-4-hydroxymethylphenylboronic acid is unique due to the presence of both hydroxymethyl and dimethyl groups. These substituents enhance its reactivity and make it more versatile in various chemical reactions. The compound’s ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from simpler phenylboronic acids .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,3-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOOBLPKKGMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206672 | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-38-0 | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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